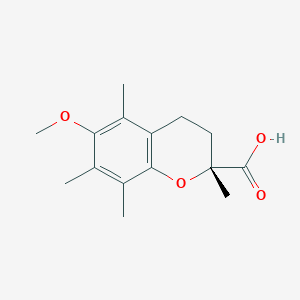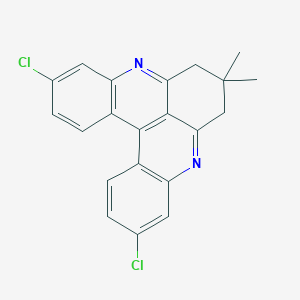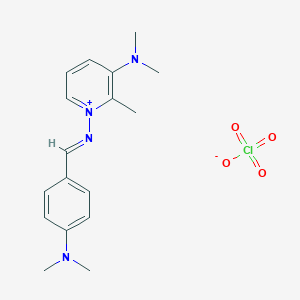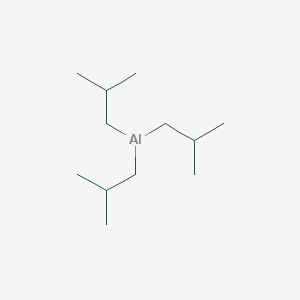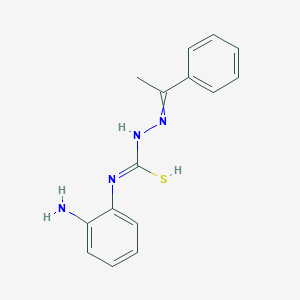
(1E)-1-Phenylethanone N-(2-aminophenyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-Phenylethanone N-(2-aminophenyl)thiosemicarbazone, also known as Phenylthiosemicarbazone (PTSC), is a thiosemicarbazone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTSC has been shown to exhibit a broad range of biological activities, including antitumor, antiviral, antibacterial, and antifungal properties.
Mechanism of Action
The mechanism of action of PTSC is not fully understood. However, it has been suggested that PTSC exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. PTSC has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and is a target for many chemotherapeutic agents. In addition, PTSC has been shown to inhibit the replication of HSV-1 and HSV-2 by interfering with the viral DNA synthesis.
Biochemical and Physiological Effects:
PTSC has been shown to exhibit a broad range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of topoisomerase II, and inhibit the replication of HSV-1 and HSV-2. PTSC has also been shown to possess antioxidant activity and to protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One advantage of PTSC is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. Another advantage is its relatively simple synthesis method. However, one limitation of PTSC is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on PTSC. One area of interest is the development of PTSC derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of PTSC, which could lead to the development of more effective therapeutic agents. Additionally, the potential use of PTSC as a radioprotective agent warrants further investigation.
Synthesis Methods
PTSC can be synthesized by the reaction of phenyl isothiocyanate with thiosemicarbazide in the presence of a base. The resulting product is then reacted with (1E)-1-Phenylethanone in the presence of an acid catalyst to yield PTSC. The reaction scheme is shown below:
Scientific Research Applications
PTSC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, prostate, and colon cancer. PTSC has also been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as antibacterial and antifungal activity. Additionally, PTSC has been studied for its potential use as a radioprotective agent.
properties
CAS RN |
132856-24-7 |
|---|---|
Product Name |
(1E)-1-Phenylethanone N-(2-aminophenyl)thiosemicarbazone |
Molecular Formula |
C15H16N4S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(2-aminophenyl)-3-(1-phenylethylideneamino)thiourea |
InChI |
InChI=1S/C15H16N4S/c1-11(12-7-3-2-4-8-12)18-19-15(20)17-14-10-6-5-9-13(14)16/h2-10H,16H2,1H3,(H2,17,19,20) |
InChI Key |
BMVBWEMQPBYLMI-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=NNC(=NC1=CC=CC=C1N)S)C2=CC=CC=C2 |
SMILES |
CC(=NNC(=S)NC1=CC=CC=C1N)C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=NC1=CC=CC=C1N)S)C2=CC=CC=C2 |
synonyms |
(1E)-1-Phenylethanone N-(2-aminophenyl)thiosemicarbazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



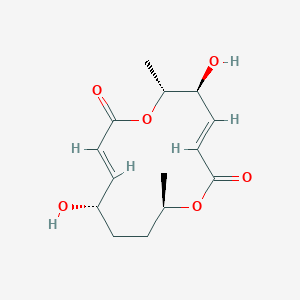
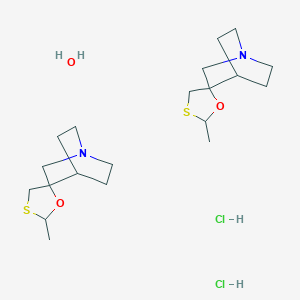

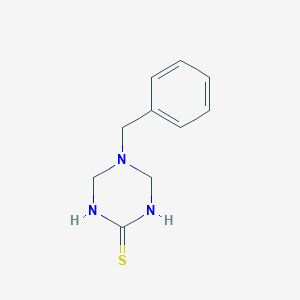
![2-[2-(4-bromophenyl)ethyl]-1H-imidazole](/img/structure/B140716.png)
![6,10-Dithiaspiro[4.5]decan-2-ol](/img/structure/B140719.png)
